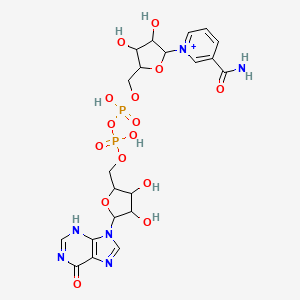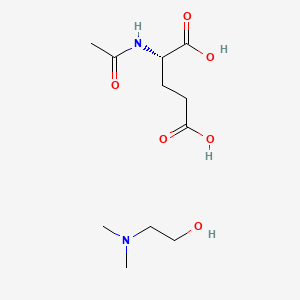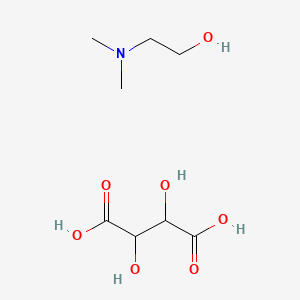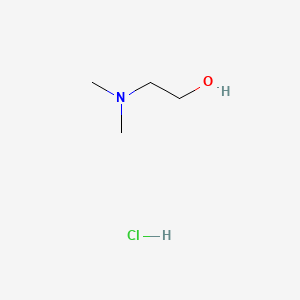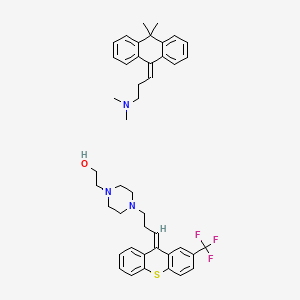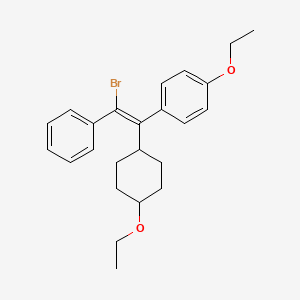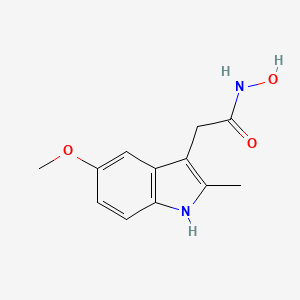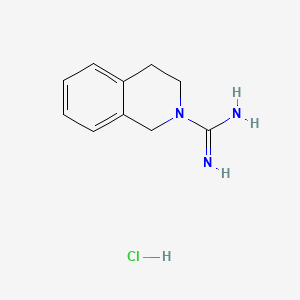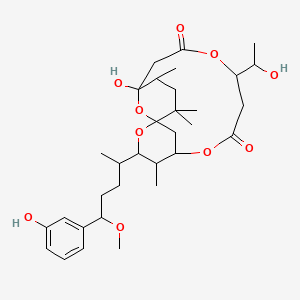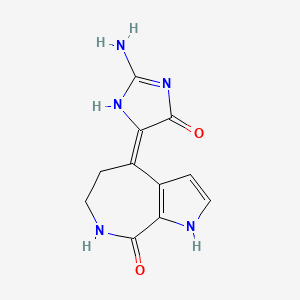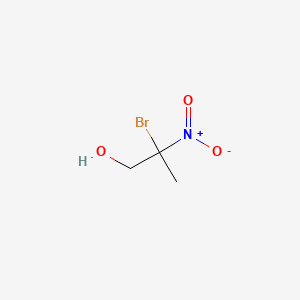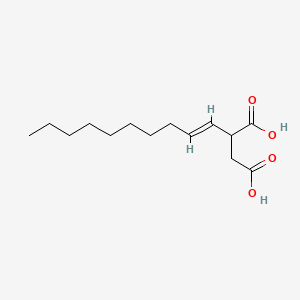
1-Fluorodecane
Overview
Description
1-Fluorodecane is a long chain 1-fluoroalkane . It is a derivative of decane, a saturated hydrocarbon with ten carbon atoms connected in a straight chain .
Synthesis Analysis
This compound can be synthesized from the reaction between 1-dodecanol, N, N -diethyl-α,α-difluoro- [3,5-bis (1 H,1 H,2 H,2 H -perfluorodecyl)benzyl]amine and heptane . It can also be prepared from 1-hydroxydodecane .Molecular Structure Analysis
The molecular formula of this compound is C10H21F . Its molecular weight is 160.275 g/mol . The InChIKey is LHLRHWJTTUCDQA-UHFFFAOYAE .Chemical Reactions Analysis
This compound undergoes reaction with dibromomethane and titanocene dichloride in the presence of triethyl aluminium (Et3Al) to afford a mixture of 1-chlorododecane and 1-bromododecane .Physical And Chemical Properties Analysis
This compound has a boiling point of 183-184 ºC . Its density is 0.809 g/mL at 25 °C . The refractive index is 1.409 .Scientific Research Applications
Fluorescent Chemosensors
1-Fluorodecane and its derivatives are important in the development of fluorescent chemosensors. These chemosensors are vital for detecting specific ions or molecules in biological systems. For example, a novel coumarin-based fluorogenic probe with high selectivity was developed for monitoring Cu(2+) ions in aqueous solutions and living cells, highlighting its utility in fluorescence microscopic imaging and studying biological functions of Cu(2+) (Jung et al., 2009).
Biomedical Imaging and Tracking
Fluorescent dyes, including those based on this compound structures, are exploited in biomedical imaging due to their excellent optical properties. A study encapsulated organic dyes inside boron nitride nanotubes, achieving photostable fluorescence useful for in-vivo monitoring in harsh environments and suggesting reduced toxicity (Allard et al., 2019).
Monitoring Tumor Response
[18F]-Fluorodeoxyglucose, a derivative of fluorodecane, is used in positron emission tomography (PET) for monitoring tumor responses to anticancer drugs. This technique provides an early, sensitive marker of tumoricidal effects, which can be crucial for patient management and drug evaluation in clinical trials (Young et al., 1999).
Analytical Applications
In analytical chemistry, this compound derivatives are used for various applications, including the detection of fluoride ions. The high hydration enthalpy of fluoride ions makes their capture in water a stimulating challenge, and organoboron compounds have shown potential in this area (Wade et al., 2010).
Fluorescent Probes in Organelle Imaging
Advances in 1,8-naphthalimide-based fluorescent probes, which can be derivatives of this compound, have enhanced organelle imaging and tracking in livingcells. These probes are integral for monitoring dynamic microenvironments within cells, such as viscosity, polarity, and temperature, thereby contributing significantly to biochemical and cellular research (Yu et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
Its primary interaction is with non-polar molecules due to its weak intermolecular forces .
Mode of Action
The mode of action of 1-Fluorodecane primarily involves its ability to solvate non-polar molecules. This property allows it to facilitate the manipulation of these molecules in various laboratory applications .
Biochemical Pathways
NJF-7, has shown that it can defluorinate monofluorinated medium-chain length alkanes . This suggests that this compound may undergo similar biochemical transformations.
Result of Action
The primary result of this compound’s action is its ability to solvate non-polar molecules, facilitating their manipulation in laboratory applications . In a biological context, the defluorination of this compound by certain bacteria can lead to the release of inorganic fluoride .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For instance, the defluorination activity of Rhodococcus sp. NJF-7 was found to be significantly lower at reduced pH (6.5), indicating that acidic conditions can inhibit the enzymatic activity involved in the defluorination process .
Biochemical Analysis
Biochemical Properties
1-Fluorodecane interacts with various biomolecules in biochemical reactions. A bacterial isolate, Rhodococcus sp. NJF-7, has been reported to defluorinate monofluorinated medium-chain length alkanes, including this compound . This suggests that certain enzymes within this bacterial species interact with this compound, leading to its defluorination .
Molecular Mechanism
At the molecular level, this compound exhibits a mechanism of action that involves weak intermolecular forces, allowing it to effectively solvate non-polar molecules and facilitate their manipulation in laboratory applications
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not well-documented. It is known that Rhodococcus sp. NJF-7 can defluorinate this compound, suggesting that it may be involved in specific metabolic pathways within this bacterial species .
Properties
IUPAC Name |
1-fluorodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21F/c1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLRHWJTTUCDQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059826 | |
| Record name | Decane, 1-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
334-56-5 | |
| Record name | 1-Fluorodecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=334-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decane, 1-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decane, 1-fluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Decane, 1-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-fluorodecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.801 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-Fluorodecane in prelithiation strategies for lithium-ion batteries?
A1: this compound plays a crucial role in enhancing the stability of lithium-silicon (LixSi) nanoparticles, which are used as prelithiation reagents in lithium-ion batteries []. During battery processing, this compound is reduced on the LixSi nanoparticle surface, forming a protective layer. This artificial solid electrolyte interphase (SEI) primarily consists of lithium fluoride (LiF) and lithium alkyl carbonate with long hydrophobic carbon chains []. This coating effectively passivates the LixSi nanoparticles, preventing degradation in ambient air and humid environments []. This improved stability allows for higher prelithiation capacity and improved performance in battery applications [].
Q2: Can this compound be degraded by microorganisms?
A2: Yes, research has shown that Pseudomonas sp. strain 273, an alkane degrader, can utilize this compound as its sole carbon and energy source in the presence of oxygen []. This bacterium degrades this compound within a week, releasing inorganic fluoride as a byproduct []. This finding suggests that specific bacterial species can break carbon-fluorine bonds, influencing the environmental fate of fluorinated compounds [].
Q3: Does the degradation of this compound by Pseudomonas sp. strain 273 always result in complete mineralization?
A3: Interestingly, studies show that while Pseudomonas sp. strain 273 degrades this compound, the release of inorganic fluoride isn't always stoichiometric []. This observation led to the discovery that the bacterium incorporates the fluorine from this compound into its cellular components []. Specifically, Pseudomonas sp. strain 273 produces fluorinated metabolites and incorporates fluorinated long-chain fatty acids into its phospholipids when grown with this compound []. This finding highlights a previously unknown sink for organofluorine, impacting our understanding of the fate and transport of such compounds in the environment.
Q4: What is the molecular formula, weight, and spectroscopic data for this compound?
A4: this compound has the molecular formula C10H21F and a molecular weight of 160.28 g/mol. While specific spectroscopic data was not detailed in the provided research, gas chromatography-mass spectrometry (GC-MS) has been used to identify and quantify this compound in various samples [, , ]. Additionally, techniques like Fourier-transform infrared spectroscopy (FTIR) can provide information about its functional groups [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



